2-azido-N-(1-methyl-3-phenylpropyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(1-methyl-3-phenylpropyl)acetamide involves several steps. The starting material is typically 1-methyl-3-phenylpropylamine, which undergoes acylation with acetic anhydride to form N-(1-methyl-3-phenylpropyl)acetamide. This intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group, resulting in the formation of this compound . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-azido-N-(1-methyl-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-azido-N-(1-methyl-3-phenylpropyl)acetamide is primarily used in proteomics research. It can be used as a biochemical tool to study protein interactions and modifications. The azido group allows for bioorthogonal labeling, enabling researchers to tag and track proteins in complex biological systems
Mechanism of Action
The mechanism of action of 2-azido-N-(1-methyl-3-phenylpropyl)acetamide involves its ability to undergo bioorthogonal reactions. The azido group is highly reactive and can participate in click chemistry reactions, allowing for the selective labeling of biomolecules. This enables researchers to study the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar compounds to 2-azido-N-(1-methyl-3-phenylpropyl)acetamide include other azido-containing compounds used in bioorthogonal chemistry, such as:
- 2-azido-N-(1-phenylethyl)acetamide
- 2-azido-N-(1-methyl-2-phenylpropyl)acetamide
- 2-azido-N-(1-methyl-4-phenylbutyl)acetamide
These compounds share the azido functional group, which allows for similar bioorthogonal labeling applications. the specific structure of this compound may confer unique properties in terms of reactivity and selectivity, making it a valuable tool in proteomics research .
Properties
IUPAC Name |
2-azido-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-10(15-12(17)9-14-16-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEXUPHQWDNDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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